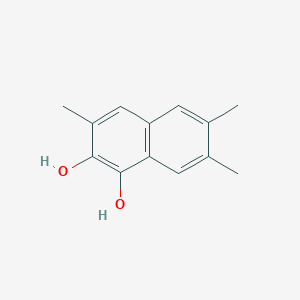
2-Hydroxy-5-methyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methyl-1-naphthoic acid is a member of the class of naphthoic acids, characterized by a naphthalene ring substituted at positions 2 and 5 by hydroxy and methyl groups, respectively . This compound is known for its role as a bacterial metabolite and has various applications in scientific research and industry .
Preparation Methods
2-Hydroxy-5-methyl-1-naphthoic acid can be synthesized through the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction . This method involves treating the dried sodium or potassium salt of 2-naphthol with carbon dioxide at 120°C under pressure, yielding the product after careful work-up . Solvents such as toluene, tetralin, or diphenyl oxide can be used as alternatives in this reaction .
Chemical Reactions Analysis
2-Hydroxy-5-methyl-1-naphthoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As a Bronsted acid, it can donate a proton to acceptors (Bronsted bases) . The compound can also participate in reactions typical of naphthoic acids and naphthols, such as electrophilic aromatic substitution and nucleophilic substitution . Common reagents used in these reactions include strong acids, bases, and oxidizing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-methyl-1-naphthoic acid has several applications in scientific research. It is used as a bacterial metabolite in studies related to bacterial metabolism and biochemistry . In chemistry, it serves as a precursor for synthesizing various derivatives and compounds used in further research . In biology and medicine, it is studied for its potential biological activities and interactions with biological molecules . Industrially, it can be used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-1-naphthoic acid involves its role as a bacterial metabolite. It participates in metabolic reactions within bacteria, contributing to various biochemical pathways . The molecular targets and pathways involved in its action are related to its structure and functional groups, which allow it to interact with specific enzymes and proteins in bacterial cells .
Comparison with Similar Compounds
2-Hydroxy-5-methyl-1-naphthoic acid can be compared with other similar compounds, such as 2-Hydroxy-1-naphthoic acid and 3-Hydroxy-2-naphthoic acid . These compounds share similar structural features but differ in the position of the hydroxy and methyl groups on the naphthalene ring. The unique substitution pattern of this compound gives it distinct chemical and biological properties, making it valuable for specific applications .
Similar Compounds::Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-hydroxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-9-8(7)5-6-10(13)11(9)12(14)15/h2-6,13H,1H3,(H,14,15) |
InChI Key |
KKMAZNUSFFWQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=CC=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




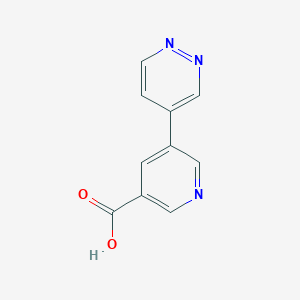



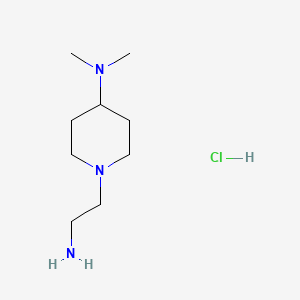
![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
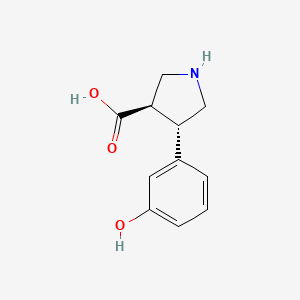
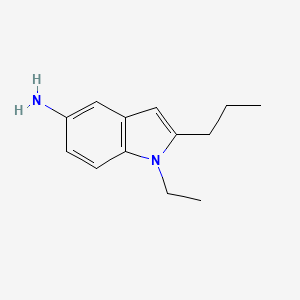
![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)

